Regiochemical Differentiation: 3-Nitro vs. 5-Nitro Isomer Structural Distinction
3-(3-Nitropyridin-2-ylamino)propan-1-ol is unequivocally distinguished from its 5-nitro regioisomer (CAS 136772-09-3) by both unique CAS registry assignment and distinct 1H NMR spectral signatures. 1H NMR spectroscopy of N-substituted 2-amino-3-nitropyridines reveals characteristic chemical shift patterns and coupling constants that differ from those of corresponding 2-amino-5-nitropyridines, with the 3-nitro substitution producing distinct deshielding effects on adjacent aromatic protons compared to the 5-nitro orientation [1]. The specific InChIKey (DDDRGIDURANGDB-UHFFFAOYSA-N) and SMILES string (O=[N+]([O-])c1cccnc1NCCCO) provide unambiguous structural identifiers [2]. The 3-nitro regioisomer also exhibits different hydrogen bonding capacity: with two hydrogen bond donors and five hydrogen bond acceptors, the compound can participate in intramolecular hydrogen bonding between the amino NH and the ortho-nitro group that is geometrically impossible in the 5-nitro isomer .
| Evidence Dimension | Regiochemical identity and hydrogen bonding capacity |
|---|---|
| Target Compound Data | CAS 50503-13-4; 3-nitro substitution; H-bond donors: 2; H-bond acceptors: 5; Intramolecular H-bonding between 2-amino and 3-nitro groups possible |
| Comparator Or Baseline | CAS 136772-09-3 (3-((5-Nitropyridin-2-yl)amino)propan-1-ol); 5-nitro substitution; Identical molecular formula but distinct CAS registry and spatial arrangement; Intramolecular H-bonding between 2-amino and 5-nitro groups not possible due to distance |
| Quantified Difference | Distinct CAS registry numbers (50503-13-4 vs. 136772-09-3); Distinct NMR chemical shift patterns; Different hydrogen bonding geometries |
| Conditions | Structural analysis via NMR spectroscopy and computational chemical property determination |
Why This Matters
The regioisomeric distinction is critical for procurement and experimental reproducibility; substitution with the 5-nitro isomer would yield different downstream reaction products, altered metal coordination behavior, and distinct biological target interactions, invalidating comparative studies and synthetic protocols optimized for the 3-nitro configuration.
- [1] Taurins A, Viron SJ. 1H NMR spectra of some N-substituted 2-amino-3-nitro- and 2-amino-5-nitropyridines. Magnetic Resonance in Chemistry. 1993;31(1):72-79. Chemical shift assignments based on spectral comparison with compounds of similar structure; 2-amino-3-nitropyridines exhibit distinct splitting patterns due to intermolecular hydrogen bonding. View Source
- [2] ChemSrc. 3-(3-Nitropyridin-2-ylamino)propan-1-ol. CAS 50503-13-4. SMILES: O=[N+]([O-])c1cccnc1NCCCO. InChIKey: DDDRGIDURANGDB-UHFFFAOYSA-N. View Source
